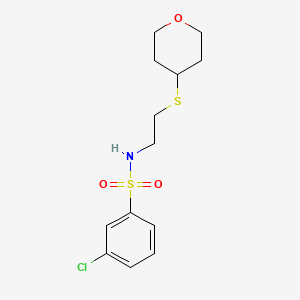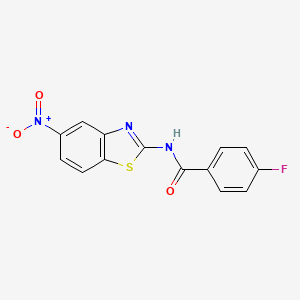
Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthetic Routes and Reaction Conditions:
Friedländer Synthesis: This classical method involves the condensation of 2-aminopyridine derivatives with carbonyl compounds under acidic conditions to form the naphthyridine core.
Multicomponent Reactions (MCRs): These reactions involve the combination of three or more starting materials to form the naphthyridine ring system in a single step. MCRs are advantageous due to their efficiency and atom economy.
Metal-Catalyzed Synthesis: Transition metal catalysts, such as palladium or copper, can facilitate the formation of naphthyridine derivatives through cross-coupling reactions.
Industrial Production Methods: Industrial production of Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being employed to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as hydroxylated or carboxylated products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed for substitution reactions.
Major Products Formed:
Oxidation: Hydroxylated naphthyridines, carboxylated naphthyridines.
Reduction: Aminonaphthyridines.
Substitution: Halogenated naphthyridines, alkylated naphthyridines.
作用機序
Target of Action
The primary target of Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate is the Poly-ADP-ribose-polymerase (PARP) family of proteins, specifically PARP1 . PARP1 plays a crucial role in DNA repair and genomic stability.
Mode of Action
This compound interacts with PARP1, exhibiting high selectivity over other members of the PARP family . This interaction inhibits the function of PARP1, leading to an accumulation of DNA damage in cancer cells, which can result in cell death .
Pharmacokinetics
This compound has excellent pharmacokinetics in preclinical species . .
Result of Action
The inhibition of PARP1 by this compound leads to an increase in DNA damage in cancer cells. This can result in the death of these cells, providing a potential therapeutic benefit in cancer treatment .
生化学分析
Biochemical Properties
The biochemical properties of Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate are largely unexplored. It is known that 1,6-naphthyridines, a class of compounds to which this compound belongs, are pharmacologically active and have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities
Cellular Effects
It is known that 1,6-naphthyridines have demonstrated anticancer activity on different cancer cell lines
科学的研究の応用
Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate has found applications in various scientific research areas:
Medicinal Chemistry: The compound and its derivatives have been studied for their potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Naphthyridine derivatives are used in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
類似化合物との比較
Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate
Ethyl 2-(2-methyl-1,5-naphthyridin-3-yl)acetate
Ethyl 2-(2-methyl-1,7-naphthyridin-3-yl)acetate
特性
IUPAC Name |
ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)7-10-6-11-8-14-5-4-12(11)15-9(10)2/h4-6,8H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUENHHFVDYVZTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=C2C=CN=CC2=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methyl-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2980864.png)

![N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2980867.png)

![1-(4-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2980872.png)


![(Z)-4-(dimethylamino)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2980878.png)


![2-(2H-1,3-benzodioxol-5-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2980883.png)
